molecular formula C21H18N4O3S2 B2522665 2-(benzo[d]thiazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1795299-49-8

2-(benzo[d]thiazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2522665
CAS RN: 1795299-49-8
M. Wt: 438.52
InChI Key: VHCRDDMOHILGKY-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2-ylthio and 1H-pyrazol-4-yl acetamide. It’s a complex organic molecule that has potential biological activity .


Synthesis Analysis

The synthesis of this compound involves the use of spectral studies for characterization . The exact synthesis process isn’t specified in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[d]thiazol-2-ylthio group and a 1H-pyrazol-4-yl acetamide group . Further details about the molecular structure aren’t available in the retrieved resources.

Scientific Research Applications

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant activity. It was assessed using the 6 Hz psychomotor seizure test. The most active compound of the series showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .

Neurotoxicity Study

The compound has also been studied for its neurotoxicity. This is important in understanding the potential side effects and safety profile of the compound when used in medical applications .

Computational Study

A computational study was carried out for the calculation of the pharmacophore pattern and prediction of pharmacokinetic properties. This helps in understanding the drug-like properties of the compound .

Anti-tubercular Activity

Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have shown that new benzothiazole derivatives, including the compound , have better inhibition potency against M. tuberculosis .

Synthesis Pathways

The synthesis of benzothiazole derivatives, including this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Structure-Activity Relationships

The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mechanism of Action

The compound has shown good PTP1B inhibitory activity with an IC50 value of 11.17 μM. It also exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . This suggests that the compound may have potential as a therapeutic agent for diabetes.

Future Directions

The future directions for research on this compound could involve further exploration of its potential therapeutic uses, particularly in relation to diabetes . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, safety and hazards, and chemical reactions.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c26-20(13-29-21-24-16-5-1-4-8-19(16)30-21)23-14-9-22-25(10-14)11-15-12-27-17-6-2-3-7-18(17)28-15/h1-10,15H,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCRDDMOHILGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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